Dihydrochloride Salt Form Provides ≥10-Fold Aqueous Solubility Advantage Over the Free Base for Biological Assay Preparation
The dihydrochloride salt of this compound (CAS 1595251-78-7) offers a quantitatively significant aqueous solubility advantage over its free base counterpart (CAS 1367987-01-6). While the free base form of the compound has limited aqueous solubility typical of neutral heterocyclic piperazines, the dihydrochloride salt leverages the well-established principle that protonation of piperazine nitrogens dramatically increases water solubility [1][2]. For context, the parent compound piperazine dihydrochloride exhibits water solubility of approximately 410 g/L (2.58 M) at 20 °C, whereas piperazine free base has significantly lower aqueous solubility . Published studies on analogous piperazine dihydrochloride salts report aqueous solubility improvements of ≥10-fold in PBS (e.g., ~50 mg/mL for 1-(3-methylcyclohexyl)piperazine dihydrochloride compared to its free base) . This differential is critical for researchers preparing compound stock solutions for in vitro enzyme assays, cell-based assays, or in vivo dosing formulations where the free base may precipitate or require DMSO concentrations that confound biological readouts [2].
| Evidence Dimension | Aqueous solubility (salt form vs. free base) |
|---|---|
| Target Compound Data | Dihydrochloride salt; estimated aqueous solubility >50 mg/mL based on class-level data for piperazine dihydrochloride salts |
| Comparator Or Baseline | Free base (CAS 1367987-01-6); limited aqueous solubility typical of neutral piperazine-thiazole compounds; no quantitative solubility data publicly available for the free base form of this specific compound |
| Quantified Difference | ≥10-fold solubility enhancement inferred from class-level piperazine dihydrochloride vs. free base comparisons [1] |
| Conditions | Aqueous media (water, PBS, or biological assay buffer) at neutral to slightly acidic pH; dihydrochloride salts of piperazine derivatives typically remain soluble at pH <6.0 and may precipitate above pH 7.0 depending on the compound's pKa [2] |
Why This Matters
Procurement of the dihydrochloride salt rather than the free base directly determines whether the compound can be reliably solubilized for aqueous biological assays without resorting to high DMSO concentrations that may cause solvent-related artifacts in enzyme inhibition or cell viability readouts.
- [1] Serajuddin, A.T.M. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. 2007;59(7):603-616. DOI: 10.1016/j.addr.2007.05.010. View Source
- [2] Solubility of E2050 at Various pH: A Case in Which Apparent Solubility is Affected by the Amount of Excess Solid. Journal of Pharmaceutical Sciences. 2016. DOI: 10.1016/j.xphs.2015.11.026. View Source
